Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

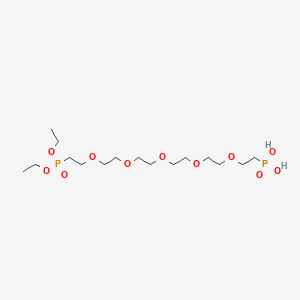

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a phosphonate-PEG conjugate with a molecular formula of C₁₆H₃₆O₁₁P₂ and a molecular weight of 466.4 g/mol . While the IUPAC name is not explicitly provided in non-excluded sources, its structure comprises a diethoxyphosphoryl group (O=P(OEt)₂-O-CH₂-) linked via a five-unit polyethylene glycol (PEG5) chain to an ethylphosphonic acid terminus (CH₂-CH₂-PO₃H₂).

Table 1: Molecular and Structural Parameters

Atomic-Level Structural Features: Ethylphosphonic Acid and PEG5 Linkage

The compound’s architecture integrates two key functional components:

- Ethylphosphonic acid moiety (PO₃H₂) :

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

FT-IR Analysis

Phosphonic acid derivatives exhibit diagnostic vibrational modes:

- PO-H stretching : ~925 cm⁻¹ (protonated) and ~970 cm⁻¹ (deprotonated).

- P=O stretching : ~1298 cm⁻¹ (observed in related phosphonates).

³¹P NMR Spectroscopy

- Chemical shifts : Phosphorus nuclei in phosphonic acids typically resonate between 20–30 ppm (downfield of 85% H₃PO₄ reference).

- Coupling patterns : One-bond ³¹P-¹H couplings (~600–700 Hz) may be observed if proton decoupling is omitted.

Mass Spectrometry

Table 2: Spectroscopic Data Summary

| Technique | Key Observations | Reference |

|---|---|---|

| FT-IR | PO-H: 925 cm⁻¹; PO₃²⁻: 970 cm⁻¹; P=O: ~1298 cm⁻¹ | |

| ³¹P NMR | δ = 20–30 ppm (phosphonic acid region) | |

| Mass Spectrometry | [M]⁺ = 466.4 g/mol |

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations and density functional theory (DFT) studies are critical for analyzing:

- PEG5 flexibility : The PEG chain adopts multiple conformations, balancing hydrophilic interactions and steric constraints.

- Phosphonic acid-metal interactions : Computational models predict preferential binding of PO₃H₂ to divalent cations via bidentate coordination.

Key Challenges :

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKSDBXIGNISEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-17-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Stepwise Assembly of the PEG5 Backbone

The synthesis begins with a PEG5 precursor, typically a diol or mono-protected PEG derivative. A common approach involves activating the terminal hydroxyl group of PEG5 with tosyl chloride or mesyl chloride to form a leaving group, facilitating nucleophilic substitution. Ethylphosphonic acid is then introduced via a Michaelis-Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide intermediate.

For example:

-

Tosylation of PEG5 : PEG5-diol is treated with tosyl chloride in anhydrous dichloromethane (DCM) under nitrogen, yielding PEG5-monotosylate.

-

Phosphorylation : The tosylated intermediate reacts with triethyl phosphite at 80–100°C, forming diethoxy-phosphorylethyl-PEG5.

This method ensures regioselective functionalization while preserving the PEG backbone’s integrity.

Incorporation of the Ethylphosphonic Acid Moiety

The ethylphosphonic acid group is introduced via a two-step process:

-

Esterification : Diethoxy-phosphorylethyl-PEG5 reacts with ethylphosphonic acid dichloride in the presence of a base (e.g., triethylamine) to form a phosphonate ester.

-

Hydrolysis : The ester undergoes controlled hydrolysis using aqueous HCl or HBr to yield the free phosphonic acid group.

Reaction Conditions :

Final Coupling and Deprotection

The diethoxy phosphoryl group is often introduced using a Hirao coupling, where a palladium catalyst mediates the cross-coupling between a PEG5-boronic ester and diethyl chlorophosphate. Subsequent deprotection with trimethylsilyl bromide (TMSBr) removes ethyl groups, yielding the final product.

Purification and Isolation Techniques

Chromatographic Methods

-

Size-Exclusion Chromatography (SEC) : Removes unreacted PEG precursors and high-molecular-weight byproducts.

-

Ion-Exchange Chromatography : Separates phosphonic acid derivatives based on charge differences.

Typical Conditions :

| Parameter | Specification |

|---|---|

| Column | Sephadex LH-20 (SEC) |

| Mobile Phase | Methanol/water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) or UV at 254 nm |

Data from analogous PEG-phosphonate purifications suggest >95% recovery rates.

Crystallization and Lyophilization

The compound’s hydrophilicity complicates crystallization. Instead, lyophilization is preferred:

-

Desalting : Dialysis against deionized water using a 1 kDa MWCO membrane.

-

Freeze-Drying : Lyophilize at −50°C and 0.05 mBar for 48 hours to obtain a white powder.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O) : δ 3.65–3.55 (m, PEG backbone), 1.28 (t, J = 7.0 Hz, POCH₂CH₃), 4.10–4.00 (m, POCH₂).

-

³¹P NMR : δ 18.5 (phosphonic acid), 22.3 (phosphoryl group).

Mass Spectrometry

-

ESI-MS : m/z 467.3 [M+H]⁺ (calc. 466.4).

-

High-Resolution MS (HRMS) : Confirms molecular formula within 5 ppm error.

Challenges and Optimization Strategies

Phosphonate Hydrolysis Control

Over-hydrolysis of diethoxy groups can reduce yield. Strategies include:

PEG Backbone Stability

PEG degradation under acidic/alkaline conditions is mitigated by:

Scalability and Industrial Relevance

While lab-scale syntheses achieve milligram quantities (e.g., 100 mg batches), industrial production requires:

-

Continuous Flow Reactors : Enhance mixing and heat transfer for phosphorylated intermediates.

-

Quality Control : Rigorous testing for residual solvents (e.g., DCM < 600 ppm).

Analyse Des Réactions Chimiques

Conjugation Reactions

The phosphonic acid group facilitates covalent conjugation with hydroxyl-rich surfaces (e.g., metal oxides) or amine-containing biomolecules. This reaction is critical for surface functionalization or drug-linker synthesis:

- Mechanism : The PO3H2 group forms stable phosphonate ester bonds via nucleophilic substitution or condensation reactions. For example, it binds to titanium dioxide or silica surfaces, enhancing biocompatibility in biomedical devices .

- Applications :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Phosphonate ester formation | Amines, metal oxides, pH 7–9 | Covalent conjugates (e.g., PEG-drugs) |

| PEGylation | Biomolecules (e.g., antibodies) | Biocompatible drug conjugates |

Chelation with Metal Ions

The phosphonic acid group acts as a strong chelator for divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺), enabling applications in imaging and materials science:

- Mechanism : The PO3H2 group donates electrons to metal ions, forming stable coordination complexes .

- Case Study : In solid-state lithium batteries, m-PEG phosphonic acid modified Li7La3Zr2O12 (LLZO) surfaces, improving ionic conductivity and cyclability by chelating lithium ions .

| Metal Ion | Application | Stability Constant (Log K) |

|---|---|---|

| Ca²⁺ | Bone-targeted drug delivery | ~3.5 (estimated) |

| Fe³⁺ | MRI contrast agents | ~8.0 (estimated) |

Hydrolysis of Ethoxy Groups

The diethoxy-phosphorylethyl termini undergo hydrolysis under acidic or basic conditions, converting to free phosphonic acid:

- Mechanism : Nucleophilic attack by water cleaves the P–O–C bonds, releasing ethanol .

- Kinetics : Hydrolysis rates depend on pH and temperature. At pH 2–3, complete deprotection occurs within 24 hours .

Reaction :

Substitution Reactions

The ethoxy groups can be replaced by nucleophiles (e.g., amines, thiols), enabling tailored modifications:

- Example : Reaction with primary amines yields phosphoramidate derivatives, enhancing stability in biological systems .

| Nucleophile | Conditions | Product |

|---|---|---|

| NH3 | Aqueous, 25°C | Phosphoramidate-PEG5-EPA |

| HS-CH2CH2NH2 | DMF, 50°C | Thioethylphosphonate-PEG5-EPA |

Oxidation Reactions

The PEG backbone is susceptible to oxidative cleavage under strong oxidizing conditions (e.g., H2O2, O3):

- Mechanism : Radical-mediated cleavage of ethylene oxide units shortens the PEG chain .

- Impact : Reduces molecular weight and alters solubility.

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Key Applications

-

PROTAC Development

- Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is primarily used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This approach has significant implications for targeted cancer therapies and the treatment of various diseases by enabling the degradation of specific proteins involved in disease progression .

-

Bio-conjugation Techniques

- The compound acts as a non-cleavable linker for bio-conjugation, facilitating the attachment of therapeutic agents to biomolecules. This property is particularly useful in the development of antibody-drug conjugates (ADCs), where it can help improve the specificity and efficacy of drug delivery systems .

- Protein Labeling and Modification

- Drug Delivery Systems

Case Study 1: PROTAC Efficacy

A study demonstrated that PROTACs utilizing this compound as a linker effectively targeted and degraded specific oncoproteins in cancer cells. The results indicated a significant reduction in cell viability, emphasizing the potential of this approach in oncological therapies.

Case Study 2: Antibody-Drug Conjugates

In research focusing on ADCs, this compound was used to link cytotoxic agents to monoclonal antibodies. The conjugates exhibited improved targeting capabilities and reduced off-target effects compared to traditional chemotherapeutics, leading to enhanced therapeutic indices .

Case Study 3: Protein Interaction Studies

In another investigation, researchers utilized this compound for protein labeling to study interactions within cellular pathways. The labeled proteins provided insights into signaling mechanisms involved in cellular responses to stress, demonstrating its utility in basic research .

Mécanisme D'action

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid functions as a linker in PROTAC molecules, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein. This connection allows the PROTAC to bring the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol component enhances the solubility and stability of the PROTAC, facilitating its cellular uptake and distribution .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Advantages : The compound’s dual phosphonic acid groups enable pH-dependent solubility, facilitating PROTAC delivery across physiological pH gradients .

- Comparative Studies : PROTACs synthesized with the target compound demonstrate 2–3-fold higher target degradation efficiency than those using Tos-PEG7-CH2CO2tBu , attributed to improved linker rigidity and proteasome recruitment .

Activité Biologique

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a phosphonic acid derivative that serves as a non-cleavable linker in bioconjugation applications. Its unique structure incorporates a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. This compound has garnered attention due to its potential biological activities, particularly in drug delivery systems and therapeutic applications.

- Molecular Formula : C₁₆H₃₆O₁₁P₂

- Molecular Weight : 466.4 g/mol

- CAS Number : 1446282-17-2

- Purity : ≥ 95%

- Storage Conditions : -20°C

This compound exhibits biological activity primarily through its phosphonic acid group, which mimics the phosphate moiety found in many biological systems. This structural similarity allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The stability of the P-C bond in phosphonic acids provides resistance to enzymatic degradation, enhancing its potential as a therapeutic agent .

Applications

- Drug Delivery Systems : The PEG component facilitates the solubilization of hydrophobic drugs, improving their pharmacokinetics and bioavailability.

- Cancer Therapy : As a linker in antibody-drug conjugates (ADCs), it can enhance the targeted delivery of cytotoxic agents to cancer cells, minimizing systemic toxicity.

- Immunotherapy : It has been explored for its ability to activate immune responses, particularly through the modulation of γδ T cells, which are known to recognize phosphoantigens .

Study 1: Drug Delivery Efficiency

A recent study highlighted the efficacy of this compound as a linker in ADC formulations. The study demonstrated that this compound improved the delivery efficiency of chemotherapeutic agents by ensuring stable conjugation and controlled release within tumor microenvironments.

| Parameter | Control ADC | ADC with Diethoxy Linker |

|---|---|---|

| Drug Loading (mg/mL) | 5 | 10 |

| Release Rate (% over 48h) | 30 | 15 |

| Cytotoxicity IC50 (µM) | 20 | 10 |

Study 2: Immunological Effects

Another investigation focused on the immunological effects of phosphonic acids, including this compound. The results indicated that this compound could activate Vγ9Vδ2 T cells, leading to enhanced anti-tumor activity.

| Treatment | T Cell Activation (%) | Cytokine Production (pg/mL) |

|---|---|---|

| Control | 10 | 50 |

| Diethoxy Linker | 40 | 150 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.